An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a novel sulfonamide derivative with potential applications in medicinal chemistry. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, alongside detailed, field-proven experimental protocols for their empirical determination. While experimental data for this specific molecule is not extensively available in the public domain, this guide offers a robust framework for its characterization, drawing upon established methodologies and data from structurally related compounds to provide context and practical guidance.
Introduction: The Significance of Physicochemical Profiling
The journey of a potential drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility, stability, and formulation feasibility. For 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, the presence of a dichlorinated phenyl ring, a chiral center, and a sulfonamide moiety suggests a complex interplay of lipophilicity, hydrogen bonding potential, and acidic character. This guide aims to deconstruct these elements, providing both predicted values and the experimental means to verify them.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational (in silico) prediction offers a valuable first look at the likely physicochemical landscape of a molecule. The following table summarizes the predicted properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide based on established algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C8H9Cl2NO2S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 254.14 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A key indicator of lipophilicity, affecting solubility and membrane permeability. |
| Aqueous Solubility (logS) | Low to moderate | Critical for dissolution and bioavailability. |
| pKa (Acidic) | ~9.5 - 10.5 (Sulfonamide N-H) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Polar Surface Area (PSA) | ~68 Ų | Influences membrane permeability and interactions with biological targets. |
| Melting Point | Predicted to be a solid at room temperature | Important for handling, formulation, and stability. |
Synthesis of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
A plausible synthetic route for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide would likely involve a multi-step process, beginning with a suitable dichlorophenyl precursor. One potential pathway is outlined below.
Caption: A potential synthetic pathway for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide.
This proposed synthesis begins with the commercially available 1-(2,4-Dichlorophenyl)ethan-1-ol[1], which is first converted to the corresponding chloride. Subsequent reaction with a sulfite salt, followed by chlorination, would yield the key intermediate, 1-(2,4-dichlorophenyl)ethane-1-sulfonyl chloride. Finally, amination of the sulfonyl chloride would produce the target sulfonamide. This general approach is a well-established method for the synthesis of sulfonamides.[2][3]
Experimental Protocols for Physicochemical Characterization
The following protocols provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. A column of 2-3 mm of packed sample is ideal.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating:
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For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
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For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
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Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of high purity.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Apparatus:
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Analytical balance
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
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Centrifuge
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pH meter
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Procedure:
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Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
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Sample Analysis:
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Carefully remove an aliquot of the clear supernatant.
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Dilute the supernatant with the mobile phase used for HPLC analysis.
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Inject the diluted sample into the HPLC system.
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Quantification:
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Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
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Determine the concentration of the compound in the diluted supernatant by comparing its peak area to the calibration curve.
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Calculate the original solubility in the aqueous medium, taking into account the dilution factor.
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Determination of logP (Octanol-Water Partition Coefficient)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an aqueous and a lipid-like environment.
Apparatus:
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Separatory funnel or screw-capped test tubes
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Orbital shaker or vortex mixer
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Centrifuge
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UV-Vis spectrophotometer or HPLC system
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
Procedure:
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Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the layers to separate.
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Sample Preparation: Dissolve a known amount of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in the aqueous phase. The initial concentration should be accurately known.
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Partitioning:
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Add a known volume of the aqueous solution of the compound to a separatory funnel or test tube.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
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Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
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Analysis:
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Carefully remove an aliquot from the aqueous phase.
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Determine the concentration of the compound remaining in the aqueous phase using UV-Vis spectrophotometry or HPLC.
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Calculation:
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Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
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Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
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The logP is the base-10 logarithm of P.
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Caption: A flowchart illustrating the key experimental workflows for physicochemical characterization.
Determination of pKa
Rationale: The pKa value indicates the strength of an acid. For the sulfonamide, the pKa of the N-H proton is important for understanding its ionization state at different pH values.
Apparatus:
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Potentiometric titrator with a glass pH electrode
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Burette
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Beaker and magnetic stirrer
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Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
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UV-Vis spectrophotometer (for the spectrophotometric method)
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Quartz cuvettes
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A series of buffers with known pH values
Procedure (Potentiometric Titration):
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Sample Preparation: Dissolve an accurately weighed amount of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
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Titration:
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Place the pH electrode in the solution and start stirring.
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Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.
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Record the pH of the solution after each addition of titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.
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Conclusion
While direct experimental data for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is sparse, this technical guide provides a robust framework for its comprehensive physicochemical characterization. The in silico predictions offer valuable initial estimates, while the detailed experimental protocols empower researchers to obtain the empirical data necessary for advancing this compound through the drug development pipeline. A thorough understanding of the properties outlined herein is a critical step in unlocking the full therapeutic potential of this and other novel chemical entities.
References
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